6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
3-(3-amino-4-methylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-2-3-8(6-9(7)12)10-4-5-11(15)14-13-10/h2-6H,12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBUYOBIMYNSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649482 | |
| Record name | 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030563-11-1 | |
| Record name | 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-methylbenzoic acid and hydrazine hydrate.
Formation of Hydrazide: The 3-amino-4-methylbenzoic acid is reacted with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to form the pyridazinone ring.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial practices include:
Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.
Temperature Control: Precise temperature control is maintained to ensure optimal reaction conditions.
Automation: Automated systems are employed to monitor and control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Functionalization Reactions
The amino and ketone groups enable diverse reactivity:
Acylation of the Amino Group
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Reagents : Acetyl chloride, 3-chloropropionyl chloride.
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Conditions : Pyridine, reflux.
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Products : 2-Acetamido or 2-(3-chloropropionamido) derivatives.
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | AcCl | Acetylated derivative | 76 |
Formation of Enaminones
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Reagents : DMF-DMA (dimethylformamide dimethylacetal).
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Conditions : Dioxane, reflux.
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Products : Enaminone derivatives via condensation at the ketone position.
Cyclization and Heterocycle Formation
The enaminone intermediate undergoes cyclization with aminoazoles:
Oxidation and Reduction
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Oxidation : The pyridazinone ring resists oxidation, but substituents (e.g., methyl groups) can be oxidized to carboxylic acids using KMnO .
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Reduction : Catalytic hydrogenation (H/Pd-C) reduces the pyridazinone to a dihydropyridazine .
Biological Activity Derivatives
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Anticancer Agents : Functionalization at C-2 (e.g., hydrazide formation) enhances cytotoxicity.
| Derivative | Biological Target | IC (μM) | Reference |
|---|---|---|---|
| Acetohydrazide derivative | HCT116 (colon cancer) | 1.57 |
Scientific Research Applications
Anticancer Activity
Research indicates that pyridazinone derivatives, including 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyridazinones can inhibit the growth of breast cancer cells (SK-BR-3) and other malignancies, suggesting potential as anticancer agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Various derivatives of pyridazin-3(2H)-one have demonstrated significant analgesic and anti-inflammatory activities, often surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and aspirin in efficacy .
Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound Name | Efficacy Compared to Indomethacin | Efficacy Compared to Aspirin |
|---|---|---|
| Compound A | More potent | Less potent |
| Compound B | Comparable | More potent |
Antihypertensive Activity
Pyridazinone derivatives have also been investigated for their antihypertensive effects. Research has synthesized several compounds that demonstrate significant reductions in blood pressure in animal models, comparable to established antihypertensive medications .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of substituted hydrazones with active methylene compounds under controlled conditions. The resulting derivatives often contain functional groups that enhance their biological activity, such as carbonyl or hydrazide groups, which are pivotal for their pharmacological effects .
Table 2: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Hydrazones + Active Methylene Compounds | Acetic Anhydride | Pyridazin-3(2H)-one Derivatives |
| 2 | Pyridazinones + Imidazole/Triazole | Mannich Reaction | Aryl-Pyridazinone Derivatives |
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant potential of pyridazinone derivatives. In one study, compounds were tested against seizure models induced by maximal electroshock and pentylenetetrazole, showing promising results comparable to standard anticonvulsants like phenytoin and sodium valproate .
Antimicrobial Properties
Recent investigations into the antimicrobial activity of pyridazinone derivatives revealed effectiveness against various pathogenic strains, including bacteria and fungi. For example, certain synthesized derivatives exhibited strong inhibitory effects on Gram-positive bacteria such as Bacillus subtilis, indicating their potential as new antimicrobial agents .
Table 3: Antimicrobial Activity Results
| Compound Name | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound C | Bacillus subtilis | 15 |
| Compound D | Candida albicans | 12 |
Mechanism of Action
The mechanism of action of 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammation.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to anticancer effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Amino vs. Alkoxy Groups: The target compound’s 3-amino group may improve hydrogen bonding compared to methoxy or butoxy substituents in analogs like .
- Synthetic Accessibility: Chloro precursors (e.g., 6-chloro-pyridazinones) are common intermediates for introducing aryl/heteroaryl groups via cross-coupling . Lower yields (e.g., 20% in ) highlight challenges in functionalizing the pyridazinone core.
Physicochemical Properties
Table 2: Solubility and Spectral Data
Key Observations :
- The 3-amino group in the target compound likely improves aqueous solubility compared to phenyl or methylphenyl analogs .
- IR spectra consistently show C=O stretches at ~1713 cm⁻¹, confirming the pyridazinone core .
Pharmacological Activities
Key Observations :
- Pyridazinones with bulky substituents (e.g., thiazepine in ) show enhanced antimicrobial activity, suggesting steric and electronic effects influence target binding.
- The target compound’s amino group may align with antinociceptive or cardiotonic pathways observed in related derivatives .
Biological Activity
6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H11N3O and a molecular weight of approximately 201.23 g/mol. Its structure features a pyridazine ring fused with a carbonyl group at position 3 and an amino-substituted aromatic ring at position 6, which contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
- Anti-inflammatory Effects : It may inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation .
- Anticancer Activity : There are indications that it can intercalate into DNA, disrupting replication processes, which may lead to anticancer effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Inhibits enzymes in inflammatory pathways | |
| Anticancer | Disrupts DNA replication |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes associated with inflammatory responses, such as cyclooxygenase (COX) enzymes .
- DNA Intercalation : Its structure allows it to intercalate into DNA, which can disrupt the normal function of the genetic material, leading to cell cycle arrest and apoptosis in cancer cells .
- Receptor Interaction : It may bind to various receptors on cell membranes, modulating cellular signaling pathways that are crucial for maintaining homeostasis in biological systems .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Anti-inflammatory Research : In vitro assays showed that the compound effectively reduced interleukin-β (IL-β) production in stimulated HL-60 cells, indicating strong anti-inflammatory properties .
- Cancer Research : Research involving cancer cell lines illustrated that the compound could induce apoptosis through its DNA intercalation properties, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-pyridazin-3(2H)-one | Pyridazine core, amino group | Strong enzyme inhibition |
| 6-(4-fluorophenyl)pyridazin-3(2H)-one | Fluorinated phenyl substituent | Enhanced lipophilicity |
| 6-(methylphenyl)pyridazin-3(2H)-one | Methylated phenyl group | Exhibits lower toxicity |
This table illustrates how this compound stands out due to its specific amino substitution pattern and methyl group presence, which may influence its biological activity differently compared to other derivatives.
Q & A
Basic: What are the primary synthetic routes for 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one, and how can researchers optimize yields?
Methodological Answer:
The compound is typically synthesized via cyclization reactions of substituted hydrazines with diketones or via palladium-catalyzed coupling for aryl substitutions. For example, ultrasound-assisted synthesis (a green chemistry approach) enhances reaction efficiency by reducing time and energy consumption. Key steps include:
- Cyclocondensation : Reacting 3-amino-4-methylphenylhydrazine with maleic anhydride derivatives under reflux in ethanol .
- Substitution : Introducing aryl groups via Buchwald-Hartwig amination or Suzuki-Miyaura coupling for regioselective modifications .
Optimization Tips : Use polar aprotic solvents (e.g., DMF) for better solubility, and monitor reaction progress via TLC or HPLC. Yield improvements (up to 85%) are achievable with microwave-assisted heating .
Advanced: How can green chemistry techniques improve the synthesis of pyridazinone derivatives like this compound?
Methodological Answer:
Eco-friendly methods such as ultrasound-assisted synthesis reduce hazardous waste and energy use. Example protocol:
- Ultrasound Irradiation : React 3-amino-4-methylphenylhydrazine with α,β-unsaturated carbonyl compounds in water or ethanol at 40–60°C under ultrasonic waves (35 kHz). This method achieves 90% conversion in 2 hours vs. 8 hours conventionally .
- Solvent-Free Conditions : Use mechanochemical grinding with catalysts like K-10 montmorillonite for solvent elimination .
Validation : Compare yields and purity via NMR and mass spectrometry. Green metrics (E-factor, atom economy) should be calculated to quantify sustainability gains .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction determines bond lengths, angles, and packing. For example, Hirshfeld surface analysis reveals dominant H-bonding (N-H···O) and π-π interactions .
Tools : Mercury software for crystal structure visualization; Gaussian for DFT calculations to validate experimental data .
Advanced: How can Hirshfeld surface analysis elucidate intermolecular interactions in pyridazinone derivatives?
Methodological Answer:
Hirshfeld surfaces map close-contact interactions (e.g., H-bonding, van der Waals) in crystals. Steps:
Generate Surfaces : Use CrystalExplorer with X-ray data (e.g., CCDC 1958029) .
Analyze Fingerprint Plots : Identify interaction types (e.g., H···O contacts contribute 25–30% to surface area) .
Quantify Contributions : Compare with related derivatives (e.g., chloro vs. methyl substituents alter H-bond donor/acceptor ratios).
Application : Predict solubility and stability based on dominant interactions .
Basic: What in vivo models are suitable for evaluating the anticonvulsant activity of this compound?
Methodological Answer:
- Maximal Electroshock (MES) Test : Administer compound (10–100 mg/kg) to rodents 30 minutes before inducing seizures. Measure latency and duration .
- INH-Induced Convulsions : Inject isoniazid (250 mg/kg) to induce seizures; compare protection rates with reference drugs (e.g., phenytoin). Compounds with methyl substituents show 60–70% protection vs. 50% for chloro analogs .
Data Interpretation : Use ANOVA for dose-response analysis; ED₅₀ values indicate potency .
Advanced: How do structural modifications (e.g., methyl vs. chloro substituents) influence the bioactivity of pyridazinone derivatives?
Methodological Answer:
Case Study :
- Methyl Groups : Enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration for CNS targets (e.g., anticonvulsant activity in MES models) .
- Chloro Substituents : Increase electronegativity, boosting anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~10 μM) .
Method : Perform SAR studies using Hammett constants (σ) to correlate electronic effects with activity. Synthesize analogs via regioselective substitution and test in parallel assays .
Advanced: What mechanistic approaches can identify the molecular targets of this compound?
Methodological Answer:
- Enzyme Assays : Test inhibition of p38 MAPK (IC₅₀ determination via ELISA) or COX-2 (fluorometric kits) .
- Molecular Docking : Use AutoDock Vina to model ligand binding to targets (e.g., p38 MAPK PDB: 1OUY). Validate with mutagenesis studies .
- Transcriptomics : RNA-seq of treated cells identifies differentially expressed pathways (e.g., NF-κB downregulation) .
Basic: How should researchers address contradictory data in biological evaluations (e.g., varying potency in similar assays)?
Methodological Answer:
- Source Analysis : Check assay conditions (e.g., cell lines: HEK293 vs. SH-SY5Y may yield differing IC₅₀) .
- Structural Verification : Confirm compound purity via HPLC (>98%) and characterize degradation products .
- Meta-Analysis : Compare data across studies (e.g., methyl derivatives consistently outperform chloro in anticonvulsant models) .
Example : In INH-induced seizures, 3j (chloro) showed 50% protection vs. 3d (methyl) at 70% .
Advanced: How can in silico methods predict the pharmacokinetics and toxicity of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to calculate bioavailability (e.g., 65% oral), BBB permeability, and CYP450 interactions .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (probability scores) and mutagenicity (Ames test models) .
- QSAR Models : Train on pyridazinone datasets to correlate descriptors (e.g., polar surface area) with clearance rates .
Validation : Compare in silico results with in vitro microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
